(5-Chloro-6-phenylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C11H9BClNO2 and a molecular weight of 233.46 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. Organoboron compounds, such as this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-phenylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-phenylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through the oxidation of the boronic acid group.
Scientific Research Applications
(5-Chloro-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of (5-Chloro-6-phenylpyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Formylphenylboronic Acid: A boronic acid with a formyl group attached to the phenyl ring.
3-Formylphenylboronic Acid: Another boronic acid with a formyl group, but attached at a different position on the phenyl ring.
Uniqueness
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This structural feature allows for diverse reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C11H9BClNO2 |
---|---|
Molecular Weight |
233.46 g/mol |
IUPAC Name |
(5-chloro-6-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
SHCIEOOJUZEOEA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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